3'-piperazine-6-BIO
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Overview
Description
3'-piperazine-6-BIO is a potent and selective anti-Trypanosoma cruzi agent.
Scientific Research Applications
Piperazine in Drug Design and Therapeutic Applications
Piperazine derivatives are significant in the rational design of drugs due to their versatile therapeutic uses. These compounds are found in drugs serving various therapeutic purposes such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine nucleus allows for the modification of substitution patterns, significantly impacting the medicinal potential of the resultant molecules. Consequently, piperazines are considered a promising building block for drug discovery, and further therapeutic investigations on this motif are highly recommended (Rathi, Syed, Shin, & Patel, 2016).
Conformationally Restricted Piperazine Scaffolds for Drug-like Compounds
Piperazines are commonly used as central elements in constructing bioactive molecules. The synthesis of chiral, conformationally restricted piperazine scaffolds provides a platform for combinatorial synthesis of drug-like compounds. These scaffolds are derived from readily available materials and are suggested to offer conformational restriction, enhancing the efficacy and specificity of the synthesized compounds (Opatz, 2004).
Piperazine-Based Anticonvulsant and Antimicrobial Agents
Piperazine derivatives are also explored for their potential anticonvulsant and antimicrobial activities. Studies involving the synthesis of various piperazine derivatives have shown promising results in in vivo and in vitro tests, indicating the potential of these compounds in treating convulsions and microbial infections. The structural versatility of piperazine allows for the development of compounds with enhanced biological activities, providing a pathway for novel therapeutic agents (Aytemir, Çalış, & Özalp, 2004).
Bridged Bicyclic Piperazines in Medicinal Chemistry
Bridged bicyclic piperazines serve as important building blocks in medicinal chemistry, particularly as piperazine isosteres. Their synthesis provides monoprotected piperazine derivatives that are useful intermediates for the preparation of novel bridged bicyclic piperazines. These compounds are of particular interest due to their achiral nature and similar lipophilicity to piperazine, making them suitable for various medicinal applications (Walker & Bedore, 2012).
Properties
Molecular Formula |
C22H24BrCl2N5O2 |
---|---|
Molecular Weight |
541.27 |
IUPAC Name |
(2Z,3E)-6'-Bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one Dihydrochloride |
InChI |
InChI=1S/C22H22BrN5O2.2ClH/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28;;/h1-6,13,24-25H,7-12H2,(H,26,29);2*1H/b21-19-,27-20+;; |
InChI Key |
CVZJSHRSJMHZLV-BEDCTKBTSA-N |
SMILES |
O=C1NC2=C(C=CC(Br)=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-piperazine-6-BIO; 3' piperazine-6-BIO; 3' piperazine 6 BIO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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